molecular formula C20H25N5O10 B058413 Nikkomycin pseudo-Z CAS No. 120796-21-6

Nikkomycin pseudo-Z

Número de catálogo: B058413
Número CAS: 120796-21-6
Peso molecular: 495.4 g/mol
Clave InChI: NVRDDWVSOKPQFQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nikkomycin pseudo-Z is a type of antifungal medication . It belongs to a group of peptidyl nucleoside antibiotics known as Nikkomycins, which are produced by Streptomyces ansochromogenes . These antibiotics work by interfering with the building of the fungal cell wall, resulting in the fungal cell breaking open . Nikkomycin Z has weak activity against Aspergillus fumigatus, which may be beneficial when used with other medications .


Synthesis Analysis

The synthesis of this compound involves the introduction of an additional copy of the nikkomycin biosynthetic gene cluster into the nikkomycin-producing strain, S. ansochromogenes 7100 . The gene cluster is first reassembled into an integrative plasmid using Red/ET technology combined with classic cloning methods. The resulting plasmid is then introduced into S. ansochromogenes by conjugal transfer .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of UDP-GlcNAc, the substrate for chitin biosynthesis . This structural similarity is what allows this compound to inhibit chitin synthase effectively .


Chemical Reactions Analysis

This compound is produced through a series of chemical reactions involving the nikkomycin biosynthetic gene cluster . The introduction of an extra nikkomycin biosynthetic gene cluster into the genome of S. ansochromogenes leads to enhanced production of nikkomycins .


Physical and Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 495.44 . It is soluble in water at a concentration of at least 31.25 mg/mL .

Aplicaciones Científicas De Investigación

  • Nikkomycin pseudo-Z was isolated from the fermentation broth of Streptomyces tendae and is structurally distinct from nikkomycins Z and J due to a C-glycosidic bond instead of an N-glycosidic bond (Heitsch et al., 1989).

  • The structural elucidation of this compound and pseudo-J revealed their analogies to nikkomycins Z and J, but with a different linkage in their molecular structure (Decker et al., 1989).

  • In the context of producing nikkomycin Z, a promising antifungal agent, a strain of Streptomyces ansochromogenes was genetically manipulated to selectively produce nikkomycin Z by blocking the biosynthetic pathway of nikkomycin X. The addition of uracil significantly increased the yield of nikkomycin Z (Liao et al., 2009).

  • Nikkomycin Z, related to this compound, has shown fungicidal activity against fungal species that require chronic therapy. It inhibits chitin structure formation in fungi, is safe for human use, and has shown clinical benefit in animals (Larwood, 2020).

  • The antifungal activity of nikkomycin Z in combination with fluconazole or itraconazole was investigated. Additive and synergistic interactions were observed against various fungal species, demonstrating its potential in combination therapies (Li & Rinaldi, 1999).

  • Nikkomycin Z demonstrated efficacy in murine models of coccidioidomycosis, histoplasmosis, and blastomycosis, showing potential as a therapeutic agent in these fungal infections (Hector et al., 1990).

  • Nikkomycin Z is a specific inhibitor of the chitin synthase isozyme Chs3 in Saccharomyces cerevisiae. Its selective inhibition suggests its potential application in targeting specific fungal pathogens (Gaughran et al., 1994).

  • The pharmacokinetics of nikkomycin Z following single rising oral doses were studied, providing a basis for its clinical trials and dosage determination (Nix et al., 2009).

  • The efficacy of nikkomycin Z for respiratory coccidioidomycosis in naturally infected dogs suggested its potential for treating naturally acquired coccidioidomycosis in humans (Shubitz et al., 2013).

Mecanismo De Acción

Nikkomycin pseudo-Z works by inhibiting chitin synthase, an enzyme responsible for the synthesis of chitin, a key component of the fungal cell wall . This inhibition disrupts the formation of chitin, leading to fungal growth inhibition and cell death .

Safety and Hazards

Nikkomycin Z has been used in trials studying the treatment and basic science of Coccidioidomycosis . It has shown no safety concerns in a human Phase 1 trial or in extensive toxicology studies .

Propiedades

IUPAC Name

2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O10/c1-6(12(27)9-3-2-7(26)4-22-9)10(21)18(31)24-11(19(32)33)16-14(29)13(28)15(35-16)8-5-23-20(34)25-17(8)30/h2-6,10-16,26-29H,21H2,1H3,(H,24,31)(H,32,33)(H2,23,25,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRDDWVSOKPQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)C3=CNC(=O)NC3=O)O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120796-21-6
Record name Nikkomycin pseudo-Z
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120796216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nikkomycin pseudo-Z
Reactant of Route 2
Nikkomycin pseudo-Z
Reactant of Route 3
Nikkomycin pseudo-Z
Reactant of Route 4
Nikkomycin pseudo-Z
Reactant of Route 5
Nikkomycin pseudo-Z
Reactant of Route 6
Nikkomycin pseudo-Z

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.